

3-hydroxy-2-vinyl-4H-pyran-4-one CAS number

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Compound of Interest

Compound Name: 3-hydroxy-2-vinyl-4H-pyran-4-one

Cat. No.: B3141952

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An In-depth Technical Guide on 3-hydroxy-2-vinyl-4H-pyran-4-one

This technical guide provides a comprehensive overview of **3-hydroxy-2-vinyl-4H-pyran-4-one**, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document collates available data on its chemical identity, properties, synthesis, and potential biological significance.

Chemical Identity and Properties

3-hydroxy-2-vinyl-4H-pyran-4-one is a derivative of 4H-pyran-4-one with a hydroxyl group at the 3-position and a vinyl group at the 2-position.

CAS Number: There are two CAS numbers associated with this compound in different chemical supplier databases: 194361-82-5[1] and 4940-21-0[2]. Further verification from primary literature is required to ascertain the correct and universally accepted CAS number.

Molecular Formula: C₇H₆O₃

Molecular Weight: 138.12 g/mol

At present, detailed, experimentally verified quantitative data on the physicochemical properties of **3-hydroxy-2-vinyl-4H-pyran-4-one** are not readily available in public databases. For reference, the properties of the parent compound, 3-hydroxy-4H-pyran-4-one (CAS 496-63-9), are presented in the table below. It is important to note that the vinyl substitution will influence these properties.

Table 1: Physicochemical Properties of 3-hydroxy-4H-pyran-4-one (CAS 496-63-9) for Reference

Property	Value	Source
Molecular Weight	112.08 g/mol	PubChem
Melting Point	137-139 °C	PubChem
Boiling Point	215.5 °C at 760 mmHg	PubChem
Water Solubility	Soluble	PubChem

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of **3-hydroxy-2-vinyl-4H-pyran-4-one** are not extensively documented in readily accessible scientific literature. However, general strategies for the synthesis of 2-vinyl-4-pyrones have been described. These methods can serve as a basis for developing a specific synthetic route.

General Synthetic Strategy:

A plausible approach involves the functionalization of a pre-existing 2-methyl-4-pyrone derivative. An enamination reaction using a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) can introduce a dimethylaminovinyl group at the 2-position. Subsequent transformations can then be envisioned to yield the desired 2-vinyl-4-pyrone.

Hypothetical Experimental Workflow for Synthesis:



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Figure 1: A potential synthetic workflow for **3-hydroxy-2-vinyl-4H-pyran-4-one**.

Note: This represents a generalized and hypothetical workflow. The specific reagents, reaction conditions (temperature, solvent, catalysts), and purification methods would need to be

determined through experimental optimization.

Biological Activity and Signaling Pathways

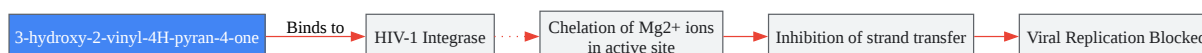
The biological activities of **3-hydroxy-2-vinyl-4H-pyran-4-one** have not been extensively characterized. However, the broader class of 3-hydroxy-4H-pyran-4-one derivatives has been investigated for various biological effects, offering insights into the potential areas of interest for this specific compound.

Derivatives of 3-hydroxy-pyran-4-one have been explored as potent inhibitors of HIV-1 integrase[3][4]. The core structure is capable of chelating metal ions, a key interaction for inhibiting this viral enzyme.

Additionally, various 4H-pyran derivatives have been synthesized and evaluated for their antioxidant and antibacterial activities[5]. Some have shown promising results against both Gram-positive and Gram-negative bacteria.

Hypothesized Mechanism of Action (based on related compounds):

Given the structural similarities to known HIV-1 integrase inhibitors, a potential mechanism of action for **3-hydroxy-2-vinyl-4H-pyran-4-one** could involve the inhibition of this enzyme.



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Figure 2: Hypothesized signaling pathway for the inhibition of HIV-1 integrase.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for **3-hydroxy-2-vinyl-4H-pyran-4-one** is not readily available in public repositories. For the purpose of characterization, researchers would need to acquire this data experimentally following synthesis.

Expected Spectroscopic Features:

- ^1H NMR: Signals corresponding to the vinyl protons, the pyran ring protons, and the hydroxyl proton would be expected. The coupling constants between the vinyl protons would be indicative of their stereochemistry.
- ^{13}C NMR: Resonances for the carbonyl carbon, the enol carbon, the carbons of the pyran ring, and the vinyl carbons would be anticipated.
- IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), carbon-carbon double bonds (C=C stretch) of the pyran ring and vinyl group, and carbon-oxygen bonds (C-O stretch) would be present.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that could help confirm the structure.

Conclusion

3-hydroxy-2-vinyl-4H-pyran-4-one is a compound with potential for further investigation, particularly in the areas of medicinal chemistry and drug discovery. The structural similarity to known bioactive molecules suggests that it may possess interesting biological properties. However, a significant gap exists in the publicly available scientific literature regarding its definitive CAS number, detailed physicochemical properties, specific and reproducible synthetic protocols, and comprehensive biological and spectroscopic characterization. Further research is required to fully elucidate the chemical and biological profile of this molecule. This guide serves as a foundational document to stimulate and direct future research efforts.

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